molecular formula C10H13BrO2 B1280211 1-(2-Bromoethyl)-3,5-dimethoxybenzene CAS No. 37567-80-9

1-(2-Bromoethyl)-3,5-dimethoxybenzene

Cat. No. B1280211
CAS RN: 37567-80-9
M. Wt: 245.11 g/mol
InChI Key: UAEVVYMBABKZOM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3,5-dimethoxybenzene, also known as 3,5-dimethoxy-1-(2-bromoethyl)benzene, is an aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C9H11BrO2 and a molecular weight of 216.07 g/mol. This compound is a derivative of the aromatic benzene ring and possesses two methoxy groups and one bromoethyl group. It is insoluble in water, but soluble in many organic solvents.

Scientific Research Applications

Application of 1-(2-Bromoethyl)naphthalene in Biochemistry

  • Scientific Field : Biochemistry
  • Summary of Application : 1-(2-Bromoethyl)naphthalene has applications in research fields such as Western blotting, Immunoprecipitation, immunogen, and in purification processes .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source. However, given its use in various biochemical applications, it can be inferred that this compound plays a crucial role in these processes .

Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .
  • Methods of Application : The compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Applications of (2-Bromoethyl)benzene in Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Synthesis
  • Summary of Application : (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
  • Methods of Application : The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .
  • Results or Outcomes : The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .

Versatility of (2-Bromoethyl)benzene as an Intermediate Compound

  • Scientific Field : Organic Chemistry
  • Summary of Application : (2-Bromoethyl)benzene is widely used as an intermediate compound in various industries .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source. However, given its use as an intermediate compound, it can be inferred that this compound plays a crucial role in these processes .

properties

IUPAC Name

1-(2-bromoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEVVYMBABKZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502585
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3,5-dimethoxybenzene

CAS RN

37567-80-9
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37567-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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